REACTION_CXSMILES
|
CO[C:3](=O)[NH:4][C:5]1[C:6]([Cl:16])=[N:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][C:10]=1I.[CH:18]([Li])(CC)C.COC(=O)NC1C(Cl)=NC(C(F)(F)F)=CC=1.CN(C)CCN(C)C.II>C1COCC1>[Cl:16][C:6]1[N:7]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:10]2[CH:18]=[CH:3][NH:4][C:5]=12
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Name
|
(2-Chloro-4-iodo-6-trifluoromethyl-pyridin-3-yl)-carbamic acid methyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(NC=1C(=NC(=CC1I)C(F)(F)F)Cl)=O
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Name
|
|
Quantity
|
7.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
(2-chloro-6-trifluoromethyl-pyridin-3-yl)-carbamic acid methyl ester
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(NC=1C(=NC(=CC1)C(F)(F)F)Cl)=O
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
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Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 h at −10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled again to −78° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h at −10° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate and 30% aq. sodium sulfite solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C=C2C1NC=C2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 810 mg | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |